molecular formula C17H26N2O B248001 N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide

N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide

Katalognummer B248001
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: WGMWNVCJJTVHRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as DMPA, is a chemical compound that has gained significant attention in scientific research. DMPA is a synthetic compound that belongs to the class of piperidine derivatives, and it has been found to exhibit a wide range of pharmacological properties. In

Wirkmechanismus

The exact mechanism of action of N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide is not fully understood. However, it has been suggested that N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide acts as an agonist at the sigma-1 receptor, which is a protein that is involved in various cellular processes. Activation of the sigma-1 receptor has been linked to the modulation of neurotransmitter release, calcium signaling, and the regulation of ion channels.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to reduce anxiety-like behavior in animal models of anxiety.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide in lab experiments is its high potency and selectivity. N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been found to exhibit low toxicity and minimal side effects in animals, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to animals.

Zukünftige Richtungen

There are several future directions for the research on N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide. One direction is to investigate its potential as a therapeutic agent for various neurological disorders, such as Parkinson's disease and depression. Another direction is to explore its potential as a modulator of ion channels, which could have implications for the treatment of various diseases. Additionally, further research is needed to understand the exact mechanism of action of N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases. N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide exhibits a wide range of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. Its mechanism of action is not fully understood, but it has been suggested that it acts as an agonist at the sigma-1 receptor. N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity, but it also has limitations, such as its limited solubility in aqueous solutions. Future research on N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide could have significant implications for the treatment of various diseases.

Synthesemethoden

The synthesis of N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide involves the reaction of 3,5-dimethylbenzoyl chloride with 4-methylpiperidine in the presence of a base such as sodium hydroxide. The resulting compound is then purified using column chromatography to obtain pure N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide. The purity of N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been extensively studied for its pharmacological properties, particularly its potential as a therapeutic agent for various diseases. N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been found to exhibit analgesic, anti-inflammatory, and anxiolytic properties. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

Eigenschaften

Produktname

N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide

Molekularformel

C17H26N2O

Molekulargewicht

274.4 g/mol

IUPAC-Name

N-(3,5-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C17H26N2O/c1-13-4-7-19(8-5-13)9-6-17(20)18-16-11-14(2)10-15(3)12-16/h10-13H,4-9H2,1-3H3,(H,18,20)

InChI-Schlüssel

WGMWNVCJJTVHRB-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCC(=O)NC2=CC(=CC(=C2)C)C

Kanonische SMILES

CC1CCN(CC1)CCC(=O)NC2=CC(=CC(=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.